2-Bromo-1-chloro-4-iodobenzene
Overview
Description
2-Bromo-1-chloro-4-iodobenzene is an aromatic compound with the molecular formula C6H3BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and functional group diversity.
Mechanism of Action
Mode of Action
2-Bromo-1-chloro-4-iodobenzene is likely to undergo electrophilic aromatic substitution reactions . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows the compound to interact with its targets and induce changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and should be stored in a dark place . It is also recommended to keep the compound in a dry, room temperature environment . These conditions help maintain the stability and effectiveness of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloro-4-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the sequential halogenation of benzene. Initially, benzene undergoes bromination to form bromobenzene, followed by chlorination to yield 1-bromo-4-chlorobenzene. Finally, iodination is performed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves controlled halogenation reactions under specific conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and minimize side products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium catalysts and organozinc reagents are commonly employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Bromo-1-chloro-4-iodobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
- 2-Bromo-1-iodobenzene
- 1-Bromo-4-iodobenzene
- 2-Bromo-4-chloro-1-iodobenzene
Comparison: 2-Bromo-1-chloro-4-iodobenzene is unique due to the presence of three different halogens on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions compared to compounds with fewer halogens .
Properties
IUPAC Name |
2-bromo-1-chloro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPVCBJIZDZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679534 | |
Record name | 2-Bromo-1-chloro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31928-46-8 | |
Record name | 2-Bromo-1-chloro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-2-CHLORO-5-IODOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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